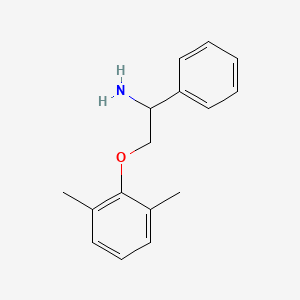
2-(2-氨基-2-苯基乙氧基)-1,3-二甲苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene is an organic compound that features a benzene ring substituted with an amino group and a phenylethoxy group
科学研究应用
2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene typically involves the reaction of 2-phenylethanol with 1,3-dimethylbenzene in the presence of an amine. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.
作用机制
The mechanism of action of 2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Amino-2-phenylethanol: A structurally similar compound with a hydroxyl group instead of the ethoxy group.
1,3-Dimethylbenzene: A simpler compound lacking the amino and phenylethoxy groups.
Uniqueness
2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene can be represented as follows:
This compound contains an amino group, a phenyl group, and an ether linkage, which contribute to its biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may influence metabolic pathways by altering enzyme activity or receptor signaling. Specifically, it has been noted for its potential in:
- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting folic acid synthesis through enzyme inhibition similar to sulfonamides.
- Anticancer Properties : Preliminary studies suggest that it could induce apoptosis in cancer cells by affecting cell cycle regulation and mitochondrial pathways .
Biological Activity Overview
Antimicrobial Studies
Research indicates that 2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene exhibits significant antibacterial activity against drug-resistant strains. A study demonstrated that the compound's derivatives showed enhanced efficacy when combined with metal complexes, suggesting a synergistic effect .
Anticancer Studies
In vitro studies on HepG2 liver cancer cells revealed that treatment with the compound led to a concentration-dependent increase in apoptosis. The mechanism involved the activation of caspase-3 and alterations in pro-apoptotic and anti-apoptotic protein levels . The following table summarizes key findings from these studies:
| Concentration (μM) | Apoptosis Rate (%) | Caspase-3 Activation |
|---|---|---|
| 0 | 8.9 | No |
| 2 | 17.15 | Moderate |
| 4 | 35.40 | High |
| 8 | 57.51 | Very High |
Structure-Activity Relationship (SAR)
The effectiveness of 2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene in biological systems is influenced by its structural components. Variations in substituents can significantly alter its potency against specific targets. For example, modifications enhancing lipophilicity have been associated with improved membrane permeability and biological activity .
属性
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-6-8-13(2)16(12)18-11-15(17)14-9-4-3-5-10-14/h3-10,15H,11,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWUPKGSTQTEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














